molecular formula C25H22N2O4 B279573 N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

Katalognummer: B279573
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: YNJRVYDMUCHBDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide, also known as MBX-8025, is a novel synthetic compound that has been developed as a potential therapeutic agent for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

Wirkmechanismus

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide activates PPARδ, which in turn regulates the expression of genes involved in lipid metabolism and energy homeostasis. Specifically, PPARδ activation increases fatty acid oxidation, reduces lipogenesis, and improves insulin sensitivity. These effects are mediated through the regulation of several downstream targets, including the fatty acid transporter CD36, the lipogenic enzyme acetyl-CoA carboxylase, and the insulin signaling pathway.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity. These effects are thought to be mediated through the activation of PPARδ and the downstream regulation of lipid metabolism and energy homeostasis. This compound has also been shown to reduce inflammation and fibrosis in animal models of NAFLD.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide for lab experiments is that it has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one limitation is that it has not yet been tested in human clinical trials, and thus its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in dyslipidemia and NAFLD. Another area of interest is the investigation of the potential therapeutic applications of this compound in other metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, and to identify any potential drug interactions or side effects.

Synthesemethoden

The synthesis of N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-methyl-4-nitroaniline with 2-methylphenol to form 2-methyl-4-(2-methylphenoxy)aniline. This intermediate is then acetylated with acetic anhydride to yield 2-methyl-4-{[(2-methylphenoxy)acetyl]amino}aniline. The final step involves the reaction of 2-methyl-4-{[(2-methylphenoxy)acetyl]amino}aniline with 1-benzofuran-2-carboxylic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models, including animal models of dyslipidemia and NAFLD. In these studies, this compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity. These effects are thought to be mediated through the activation of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and energy homeostasis.

Eigenschaften

Molekularformel

C25H22N2O4

Molekulargewicht

414.5 g/mol

IUPAC-Name

N-[2-methyl-4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-16-7-3-5-9-21(16)30-15-24(28)26-19-11-12-20(17(2)13-19)27-25(29)23-14-18-8-4-6-10-22(18)31-23/h3-14H,15H2,1-2H3,(H,26,28)(H,27,29)

InChI-Schlüssel

YNJRVYDMUCHBDV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.